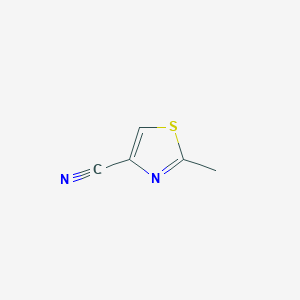

2-Methylthiazole-4-carbonitrile

CAS No.: 21917-76-0

Cat. No.: VC2340932

Molecular Formula: C5H4N2S

Molecular Weight: 124.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21917-76-0 |

|---|---|

| Molecular Formula | C5H4N2S |

| Molecular Weight | 124.17 g/mol |

| IUPAC Name | 2-methyl-1,3-thiazole-4-carbonitrile |

| Standard InChI | InChI=1S/C5H4N2S/c1-4-7-5(2-6)3-8-4/h3H,1H3 |

| Standard InChI Key | YYRJTQRYMNMUCR-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CS1)C#N |

| Canonical SMILES | CC1=NC(=CS1)C#N |

Introduction

Safety and Hazard Information

Hazard Classification: Irritant (Xi)

Hazard Statements (GHS):

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

-

H335: May cause respiratory irritation

Precautionary Statements:

-

Wear protective gloves, clothing, and eye/face protection (P280).

-

In case of contact with eyes, rinse cautiously with water and seek medical attention (P305+P351+P338).

Synthesis

The synthesis of 2-Methylthiazole-4-carbonitrile typically involves the cyclization of appropriate precursors containing sulfur, nitrogen, and carbon sources under controlled conditions. The exact methodology may vary depending on the desired scale and purity.

Applications

-

Pharmaceutical Intermediates:

-

Material Science:

-

Thiazole derivatives have been explored in dye-sensitized solar cells and other electronic applications due to their conjugated systems.

-

-

Biological Activities:

Research Insights

Research into thiazole derivatives highlights their broad-spectrum applications:

-

Antimicrobial activity against Staphylococcus aureus and Escherichia coli .

-

Potential as enzyme inhibitors targeting pathways like monoamine oxidase and heat shock proteins .

While specific studies on 2-Methylthiazole-4-carbonitrile are sparse, its structural similarity to other bioactive thiazoles suggests promising avenues for further exploration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume